6-Bromo-4-chloro-8-fluoroquinoline
Overview
Description
6-Bromo-4-chloro-8-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrClFN and a molecular weight of 260.49 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms at the 6th, 4th, and 8th positions of the quinoline ring, respectively. Quinolines are heterocyclic aromatic organic compounds that have significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-8-fluoroquinoline typically involves halogenation reactions of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to ensure the selective introduction of halogens at the desired positions on the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-8-fluoroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of halogen atoms on the quinoline ring, which can act as reactive sites for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-4-chloro-8-fluoroquinoline has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of antimalarial, anticancer, and antibacterial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
6-Bromo-4-chloro-8-fluoroquinoline is structurally similar to other halogenated quinolines, such as 6-bromoquinoline, 4-chloroquinoline, and 8-fluoroquinoline. its unique combination of halogen atoms at specific positions on the quinoline ring confers distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from its counterparts.
Comparison with Similar Compounds
6-Bromoquinoline
4-Chloroquinoline
8-Fluoroquinoline
6-Chloro-4-bromoquinoline
8-Bromo-4-chloroquinoline
Properties
IUPAC Name |
6-bromo-4-chloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKYFPXJBYPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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